5-Methoxy-2-oxoindoline-1-carboxamide 5-Methoxy-2-oxoindoline-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540403
InChI: InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14)
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

5-Methoxy-2-oxoindoline-1-carboxamide

CAS No.:

Cat. No.: VC20540403

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-oxoindoline-1-carboxamide -

Specification

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name 5-methoxy-2-oxo-3H-indole-1-carboxamide
Standard InChI InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14)
Standard InChI Key YKASTVUWOMEEMG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C(=O)C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 5-methoxy-2-oxoindoline-1-carboxamide consists of an indoline scaffold fused with a pyrrolidine ring. Key substituents include:

  • Methoxy group (-OCH3_3) at position 5, enhancing electron-donating effects and influencing solubility.

  • Oxo group (=O) at position 2, contributing to hydrogen-bonding interactions.

  • Carboxamide (-CONH2_2) at position 1, a common pharmacophore in drug design due to its hydrogen-bonding capacity .

The Z-configuration of the carboxamide group, inferred from analogous compounds, plays a critical role in its molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
SMILESCOc1ccc2c(c1)CC(=O)N2C(N)=O
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP31.2 (estimated)

Synthesis and Characterization

Analytical Characterization

Critical techniques for structural confirmation include:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals the methoxy singlet (~δ 3.8 ppm) and carboxamide NH2_2 protons (~δ 6.5–7.0 ppm) .

  • FT-IR: Strong absorptions at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 206.20 .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Oxoindoline Derivatives

CompoundIC50_{50} (µM)Target Pathway
5-Methoxy-2-oxoindoline-1-carboxamideNot reportedInferred apoptosis
Analogous hydrazide derivative15.2Procaspase-3 activation

Research Applications and Future Directions

Pharmaceutical Intermediate

The carboxamide group positions this compound as a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents. For instance, indoline carboxamides are precursors to compounds targeting cyclin-dependent kinases (CDKs) in cancer therapy .

Material Science

Oxoindoline derivatives are explored in OLED technology due to their electron-transport properties. The methoxy group’s electron-donating effects could improve luminescence efficiency in such applications.

Challenges and Opportunities

  • Synthetic Optimization: Current yields for analogous compounds rarely exceed 60%, necessitating improved catalysts or flow chemistry approaches .

  • Bioactivity Profiling: In vitro screening against cancer cell lines (e.g., A549, MCF-7) is critical to validate inferred mechanisms.

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